Stability Window: AlCl vs. AlCl3
Aluminum monochloride (AlCl) exhibits thermodynamic stability exclusively at high temperatures and low pressures, whereas aluminum trichloride (AlCl3) is stable at ambient conditions. Quantitative Gibbs free energy of formation data for AlCl(g) derived from transpiration reactor studies over 600-1300 K demonstrate that AlCl becomes the thermodynamically favored gas-phase species above approximately 900 K, with AlCl3 dimerizing to Al2Cl6 at lower temperatures [1]. This stability inversion defines the operational temperature regime where AlCl must be used, precluding substitution with AlCl3 for high-temperature gas-phase transport applications.
| Evidence Dimension | Standard Gibbs energy of formation (ΔG°f) temperature dependence |
|---|---|
| Target Compound Data | ΔG°f(AlCl, 600-900 K) = -76.6 - 8.05×10⁻² T; ΔG°f(AlCl, 1000-1300 K) = -91.9 - 6.41×10⁻² T (kJ/mol) |
| Comparator Or Baseline | AlCl3(g) and Al2Cl6(g) coexist in equilibrium; Al2Cl6 dissociates to AlCl3 at elevated temperatures; AlCl becomes the dominant subchloride species at T > 900 K [1] |
| Quantified Difference | AlCl is the thermodynamically favored gas-phase species at T > 900 K; below 900 K, AlCl3 and Al2Cl6 predominate |
| Conditions | Al(l)-Cl2(g) system; transpiration reactor; 600-1300 K; total pressure not explicitly specified |
Why This Matters
Procurement decisions for high-temperature gas-phase processes (e.g., Alcan smelting, aluminide CVD) must specify AlCl generation in situ above 900 K, as AlCl3 cannot substitute at these temperatures due to unfavorable equilibrium.
- [1] Numata, M. et al. Standard Gibbs Energies of Formation for AlCl(g) and AlCl2(g) Species at Temperatures from 600 to 1300 K. Materials Transactions, JIM, 1993, 34(6), 511-516. View Source
